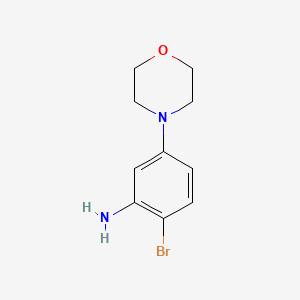

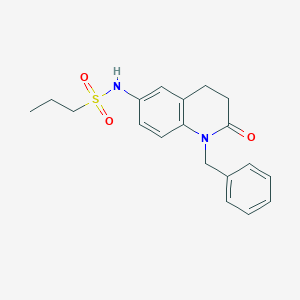

2-Bromo-5-(morpholin-4-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

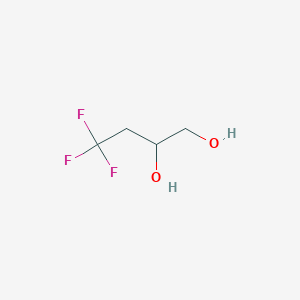

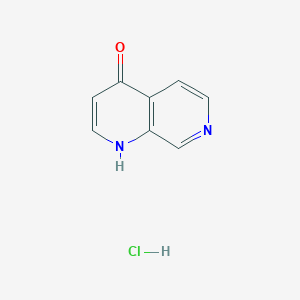

“2-Bromo-5-(morpholin-4-yl)aniline” is a chemical compound with the CAS Number: 1175948-78-3 . It has a molecular weight of 257.13 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of morpholines, which includes “this compound”, has been a subject of research. Amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-5-(4-morpholinyl)aniline . The InChI code for this compound is 1S/C10H13BrN2O/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 .Chemical Reactions Analysis

The synthesis of morpholines often involves reactions with 1,2-amino alcohols and related compounds . Recent advances in the synthesis of morpholines have focused on stereoselective syntheses and the use of transition metal catalysis .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 257.13 .Scientific Research Applications

Synthetic Chemistry and Material Science

Morpholine derivatives, including those similar to 2-Bromo-5-(morpholin-4-yl)aniline, are pivotal in synthetic chemistry for creating complex organic compounds. For instance, morpholine's role in the synthesis of morpholino oligos, which are used to inhibit gene function, highlights the importance of such structures in developmental biology and gene studies (Heasman, 2002). Moreover, the structural versatility of morpholine and its analogues, as described in studies on piperazine and morpholine analogues, underscores their broad spectrum of pharmaceutical applications and the development of new synthesis methods (Al-Ghorbani Mohammed et al., 2015).

Pharmacology and Medicinal Chemistry

In the pharmacological domain, the morpholine moiety is integral to designing molecules with a broad spectrum of activities. Research into morpholine and pyrans derivatives reveals their significant pharmacological profiles, making them candidates for developing novel therapeutic agents (M. Asif & M. Imran, 2019). Furthermore, the chemical fixation of CO2 with aniline derivatives to synthesize functionalized azole compounds demonstrates the environmental and synthetic utility of these compounds, highlighting a pathway for creating valuable chemicals from abundant resources (E. Vessally et al., 2017).

Safety and Hazards

properties

IUPAC Name |

2-bromo-5-morpholin-4-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXVNNLLJUTEPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

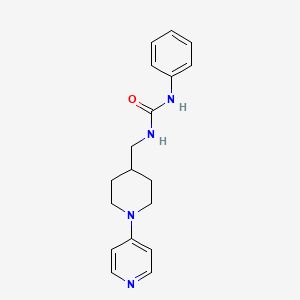

![1-(4-Ethylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2399758.png)

![4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2399760.png)

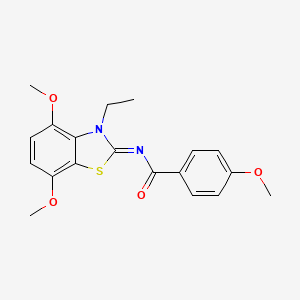

![5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-chlorophenyl)amino]ethenyl]-N,N-diethylthiophene-2-sulfonamide](/img/structure/B2399762.png)

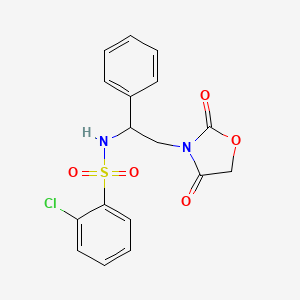

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2399769.png)

![N-methyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2399771.png)

![3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2399775.png)